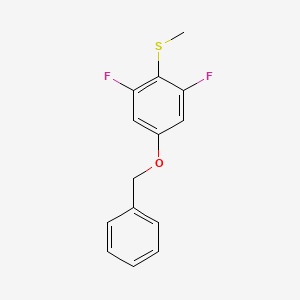
(4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of a benzyloxy group, two fluorine atoms, and a methylsulfane group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxy-2,6-difluorobenzaldehyde and benzyl bromide.
Formation of Benzyloxy Group: The hydroxyl group of 4-hydroxy-2,6-difluorobenzaldehyde is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form the benzyloxy derivative.
Introduction of Methylsulfane Group: The benzyloxy derivative is then treated with methylthiol in the presence of a suitable catalyst to introduce the methylsulfane group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Oxidation: The methylsulfane group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of bacterial and fungal infections.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and proteins, disrupting their normal function.
Pathways Involved: It may inhibit key metabolic pathways in microorganisms, leading to their death or reduced growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Benzyloxy)-2-hydroxybenzaldehyde): Similar structure but lacks the methylsulfane group.
(4-(Benzyloxy)-2,6-dichlorophenyl)(methyl)sulfane): Similar structure but with chlorine atoms instead of fluorine.
(4-(Benzyloxy)-2,6-difluorophenyl)(ethyl)sulfane): Similar structure but with an ethylsulfane group instead of methylsulfane.
Uniqueness
(4-(Benzyloxy)-2,6-difluorophenyl)(methyl)sulfane is unique due to the presence of both fluorine atoms and a methylsulfane group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C14H12F2OS |
|---|---|
Poids moléculaire |
266.31 g/mol |
Nom IUPAC |
1,3-difluoro-2-methylsulfanyl-5-phenylmethoxybenzene |
InChI |
InChI=1S/C14H12F2OS/c1-18-14-12(15)7-11(8-13(14)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clé InChI |
PCRBXFJUSWSQDW-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C=C(C=C1F)OCC2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)
![(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14030593.png)
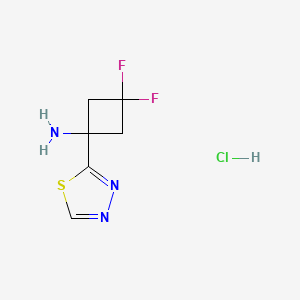

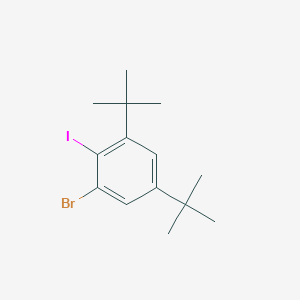


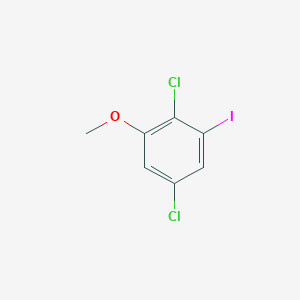
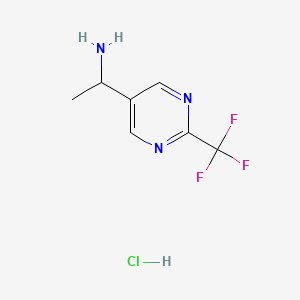
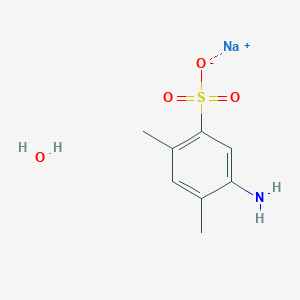
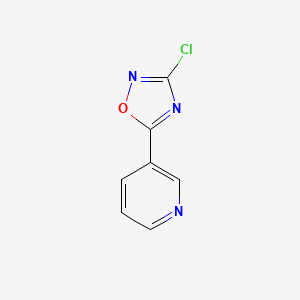
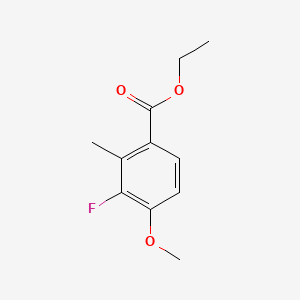
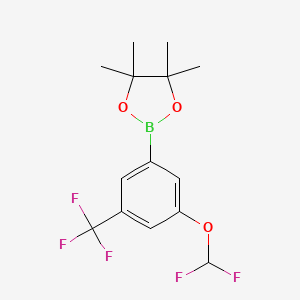
![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B14030653.png)
